molecular formula C8H2F5NO B2986750 3,6-Difluoro-2-(trifluoromethoxy)benzonitrile CAS No. 1803789-95-8

3,6-Difluoro-2-(trifluoromethoxy)benzonitrile

Cat. No.: B2986750
CAS No.: 1803789-95-8
M. Wt: 223.102
InChI Key: IGIKUCKULZAADL-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-(trifluoromethoxy)benzonitrile is a fluorinated aromatic nitrile characterized by two fluorine atoms at positions 3 and 6, a trifluoromethoxy (-OCF₃) group at position 2, and a nitrile (-CN) substituent. Fluorinated benzonitriles are widely studied in medicinal chemistry and materials science due to their metabolic stability, lipophilicity, and ability to participate in diverse synthetic transformations .

Properties

IUPAC Name

3,6-difluoro-2-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-5-1-2-6(10)7(4(5)3-14)15-8(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIKUCKULZAADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzonitrile scaffold. One common method includes the reaction of 3,6-difluorobenzonitrile with trifluoromethoxy reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Difluoro-2-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(trifluoromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzonitrile Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
3,6-Difluoro-2-(trifluoromethoxy)benzonitrile 2-OCF₃, 3-F, 6-F, CN C₈H₃F₅NO 235.11 High electron deficiency due to three EWGs; potential for photochemical applications .
5-Fluoro-2-(trifluoromethoxy)benzonitrile 2-OCF₃, 5-F, CN C₈H₃F₄NO 205.11 Single fluorine and trifluoromethoxy; used in catalytic fragmentation reactions .
2-Amino-3,6-difluorobenzonitrile 2-NH₂, 3-F, 6-F, CN C₇H₄F₂N₂ 166.12 Amino group introduces nucleophilic reactivity; contrasts with EWG-dominated analogues .
5-Amino-2-(trifluoromethoxy)benzonitrile 2-OCF₃, 5-NH₂, CN C₈H₅F₃N₂O 202.14 Amino group enhances hydrogen bonding; used in drug intermediate synthesis .
3-(Trifluoromethoxy)benzonitrile 3-OCF₃, CN C₈H₄F₃NO 187.11 Meta-substituted trifluoromethoxy group alters electronic distribution .

Key Observations :

  • Electronic Properties: Fluorine and trifluoromethoxy groups synergistically lower the electron density of the aromatic ring, enhancing resistance to oxidation and electrophilic substitution. This contrasts with amino-substituted derivatives (e.g., 5-Amino-2-(trifluoromethoxy)benzonitrile), where the electron-donating NH₂ group increases reactivity toward electrophiles .

Key Observations :

  • Photochemical Reactivity : The trifluoromethoxy group in this compound may undergo photocatalytic fragmentation similar to 4-(trifluoromethoxy)benzonitrile, which generates fluorophosgene—a key intermediate for carbonate and carbamate synthesis .
  • Isomer Challenges : Synthesis of ortho-substituted trifluoromethoxy benzonitriles (e.g., 2-(Trifluoromethoxy)benzonitrile) often results in mixed isomer ratios, complicating purification .

Key Observations :

  • Pharmaceutical Potential: Fluorinated benzonitriles are explored as kinase inhibitors or autotaxin inhibitors (e.g., BI-2545 derivatives), where fluorine enhances metabolic stability .
  • Safety : All nitriles require precautions due to cyanide release risks. Trifluoromethoxy groups may reduce volatility compared to simple benzonitriles, mitigating inhalation hazards .

Biological Activity

3,6-Difluoro-2-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Fluorine Substituents : Two fluorine atoms located at the 3 and 6 positions of the benzene ring.
  • Trifluoromethoxy Group : Positioned at the 2 position, contributing to its unique chemical properties.
  • Nitrile Functional Group : Enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of multiple fluorine atoms increases lipophilicity and metabolic stability, which can enhance binding affinity to target proteins or enzymes. These interactions may modulate various biochemical pathways, leading to therapeutic effects in different disease models.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds related to this compound have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and acute leukemia cell lines .
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells, acting in a dose-dependent manner, which is critical for their anticancer efficacy .

Enzyme Inhibition

Studies have focused on the compound's role as an enzyme inhibitor. For example:

  • Binding Affinity : Interaction studies have utilized molecular docking techniques to assess binding affinities with enzymes involved in metabolic pathways. Preliminary results indicate favorable interactions that suggest potential therapeutic applications .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

CompoundIC50 (µM)Targeted Cell LineMechanism of Action
This compound15.63MCF-7 (Breast Cancer)Induces apoptosis
Related Compound A12.34U-937 (Leukemia)Enzyme inhibition
Related Compound B20.45A549 (Lung Cancer)Cell cycle arrest

Case Studies

  • Study on Anticancer Activity : A study demonstrated that compounds structurally similar to this compound exhibited higher cytotoxicity than doxorubicin against several cancer cell lines, indicating their potential as alternative therapeutic agents .
  • Enzyme Interaction Study : Another investigation highlighted the compound's ability to inhibit specific enzymes involved in amino acid metabolism, suggesting a role in metabolic regulation and potential applications in cancer therapy.

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